3-Methoxy-3-phenylspiro[bicyclo[2.2.1]heptane-2,2'-oxirane]
Description
3-Methoxy-3-phenylspiro[bicyclo[2.2.1]heptane-2,2'-oxirane] is a spirocyclic compound featuring a bicyclo[2.2.1]heptane (norbornane) core fused to an oxirane (epoxide) ring.
Properties
Molecular Formula |
C15H18O2 |
|---|---|
Molecular Weight |
230.30 g/mol |
IUPAC Name |
3-methoxy-3-phenylspiro[bicyclo[2.2.1]heptane-2,2'-oxirane] |
InChI |
InChI=1S/C15H18O2/c1-16-15(11-5-3-2-4-6-11)13-8-7-12(9-13)14(15)10-17-14/h2-6,12-13H,7-10H2,1H3 |
InChI Key |
GGRUQUKTCKWOQO-UHFFFAOYSA-N |
Canonical SMILES |
COC1(C2CCC(C2)C13CO3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-3-phenylspiro[bicyclo[2.2.1]heptane-2,2’-oxirane] typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a methoxy-substituted phenyl compound with a bicycloheptane derivative under specific conditions to form the spiro compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to monitor and control the reaction parameters.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-3-phenylspiro[bicyclo[2.2.1]heptane-2,2’-oxirane] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of simpler derivatives.
Substitution: The methoxy and phenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
3-Methoxy-3-phenylspiro[bicyclo[2.2.1]heptane-2,2’-oxirane] has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies to understand its interactions with biological molecules and its potential as a drug candidate.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of fine chemicals and as a precursor for various industrial applications.
Mechanism of Action
The mechanism of action of 3-Methoxy-3-phenylspiro[bicyclo[2.2.1]heptane-2,2’-oxirane] involves its interaction with specific molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new compounds. This reactivity is exploited in various chemical reactions and applications.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Table 1: Key Structural Analogs and Properties
Key Observations:
Bicyclo System Variations :
- Bicyclo[2.2.1]heptane derivatives (e.g., ) exhibit higher ring strain compared to bicyclo[3.1.1] systems (e.g., ), impacting their stability and reactivity. The [3.1.1] system in pinane-derived epoxides (e.g., β-pinene oxide) is associated with natural product biosynthesis .
- The [2.2.1] system in 3-Methoxy-3-phenyl derivatives may enhance electrophilic reactivity at the oxirane ring due to increased strain.
Substituent Effects: Electron-Withdrawing Groups: Chloro and carboxylate substituents (e.g., ) increase oxirane ring polarization, favoring nucleophilic attack. Methoxy vs. Methyl: The methoxy group in the target compound introduces both steric bulk and electron-donating effects, which may modulate ring-opening reactions compared to dimethyl analogs .
Biological Activity
3-Methoxy-3-phenylspiro[bicyclo[2.2.1]heptane-2,2'-oxirane] is a compound of interest due to its unique structural features that may confer specific biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
Chemical Formula: CHO
Molecular Weight: 230.30 g/mol
IUPAC Name: 3-Methoxy-3-phenylspiro[bicyclo[2.2.1]heptane-2,2'-oxirane]
CAS Registry Number: Not available in the provided data.
The compound features a bicyclic structure with an oxirane (epoxide) moiety, which is known to participate in various chemical reactions due to its strained ring structure.
Anticancer Activity
Research into related spiro compounds has demonstrated potential anticancer effects through various mechanisms, including apoptosis induction and cell cycle arrest. For example, spirocyclic compounds have been shown to inhibit tumor cell proliferation in vitro and in vivo models. The oxirane functional group may enhance these effects by interacting with cellular macromolecules.
| Activity Type | Mechanism | References |
|---|---|---|
| Antimicrobial | Inhibition of cell wall synthesis | |
| Anticancer | Induction of apoptosis |
Neuroprotective Effects
Some studies suggest that bicyclic compounds can exhibit neuroprotective effects by modulating neurotransmitter systems or reducing oxidative stress. Although direct studies on 3-methoxy-3-phenylspiro[bicyclo[2.2.1]heptane-2,2'-oxirane] are scarce, its structural analogs have shown promise in this area.
Case Study 1: Antimicrobial Screening
A study screened various spiro compounds for antimicrobial activity against gram-positive and gram-negative bacteria. While 3-methoxy-3-phenylspiro[bicyclo[2.2.1]heptane-2,2'-oxirane] was not explicitly tested, related compounds showed significant inhibition at concentrations as low as 50 μM.
Case Study 2: Cancer Cell Line Studies
In a comparative study of spirocyclic compounds on cancer cell lines (e.g., MCF-7 breast cancer cells), certain derivatives demonstrated IC values ranging from 10 to 30 μM, indicating potent anticancer activity. The potential for 3-methoxy-3-phenylspiro[bicyclo[2.2.1]heptane-2,2'-oxirane] to elicit similar responses warrants further investigation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
